Deltorphin
Overview
Description
Deltorphin is one of the highest affinity and most selective naturally occurring opioid peptides known, acting as a very potent and highly specific agonist of the δ-opioid receptor . It exhibits antinociceptive and pro-angiogenic activities .
Synthesis Analysis
Deltorphins are endogenous linear heptapeptides, isolated from skin extracts of frogs belonging to the genus Phyllomedusa . Two deltorphins with the sequence Tyr-Ala-Phe-Asp(or Glu)-Val-Val-Gly-NH2 have been isolated from skin extracts of Phyllomedusa bicolor . The alanine in position 2 is in the D configuration .
Physical And Chemical Properties Analysis
Deltorphin has a molecular weight of 955.15 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Scientific Research Applications
Opioid Receptor Selectivity and Affinity
Deltorphins are characterized by their extraordinary affinity and selectivity for delta opioid receptors, surpassing that of any other natural compound known to date. The specific amino acid sequences and structures of deltorphins, such as the presence of a D-configured alanine, contribute to their high receptor affinity. This unique feature makes deltorphins invaluable tools for exploring the physiological and pharmacological roles of delta opioid receptors, potentially leading to the development of new analgesic drugs with fewer side effects compared to traditional opioids. The research conducted by Erspamer et al. (1989) on these peptides has laid a foundational understanding of their biochemical properties and interactions with delta receptors, highlighting their significance in opioid receptor research (Erspamer et al., 1989).
Structure-Activity Relationship Studies
The detailed structure-activity relationship (SAR) studies of deltorphins have provided deep insights into the molecular determinants essential for their activity at the delta opioid receptors. These studies involve modifications of peptide sequences to identify the critical residues that contribute to their high potency and selectivity. Through such analyses, researchers can design and synthesize deltorphin analogs with enhanced properties, opening avenues for the creation of novel therapeutic agents. The work of Lazarus et al. (1999) on the synthesis of deltorphin analogues and their in vitro and in vivo pharmacological activities demonstrates the potential of these peptides in drug development and the broader implications for understanding receptor-ligand interactions (Lazarus et al., 1999).
Safety And Hazards
When handling Deltorphin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The infarct-limiting effect of the δ2-OR agonist deltorphin II depends on the activation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG . Hypothetical end-effectors of the cardioprotective effect of deltorphin II are the sarcolemmal KATP channels and the MPT pore . This suggests potential future directions for research into the therapeutic applications of Deltorphin .
properties
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSURCCZOBVHJJ-NWOHMYAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N10O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152630 | |
Record name | Deltorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltorphin | |
CAS RN |
119975-64-3 | |
Record name | Deltorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119975643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deltorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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